![molecular formula C8H13NO3 B1330645 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester CAS No. 89690-65-3](/img/structure/B1330645.png)
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester
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Overview
Description
The compound you mentioned seems to be a derivative of pyridinecarboxylic acid. Pyridinecarboxylic acids are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carboxylic acid group . The “3,4-dihydro-4-hydroxy-” part suggests that the compound has been reduced at the 3 and 4 positions of the ring and has a hydroxy group at the 4 position . The “ethyl ester” part indicates that the carboxylic acid group (-COOH) has reacted with ethanol to form an ester .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring with a hydroxy group (-OH) at the 4 position and an ethyl ester group (-COOC2H5) at the 2 position . The “1(2H)” notation suggests that there is a hydrogen at the 1 position of the ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the hydroxy group could be further oxidized, or the ester group could be hydrolyzed back into a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, esters tend to have pleasant odors and are often used in perfumes and flavorings . Pyridine derivatives can have a wide range of properties depending on their functional groups .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGREWKWOBEUCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321903 |
Source
|
Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89690-65-3 |
Source
|
Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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